Cas no 1996428-75-1 (tert-butyl 3-bromo-4-2-(cyclobutylmethoxy)ethoxypyrrolidine-1-carboxylate)

Technical Introduction: Tert-butyl 3-bromo-4-[2-(cyclobutylmethoxy)ethoxy]pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex pyrrolidine-based frameworks. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization. The bromine substituent at the 3-position offers a reactive handle for further derivatization via cross-coupling or nucleophilic substitution reactions. The cyclobutylmethoxyethoxy side chain introduces steric and electronic modulation, potentially influencing solubility and conformational properties. This compound is well-suited for pharmaceutical and agrochemical research, where tailored pyrrolidine derivatives are often employed. Its structured design ensures compatibility with a range of synthetic methodologies.
tert-butyl 3-bromo-4-2-(cyclobutylmethoxy)ethoxypyrrolidine-1-carboxylate structure
1996428-75-1 structure
Product Name:tert-butyl 3-bromo-4-2-(cyclobutylmethoxy)ethoxypyrrolidine-1-carboxylate
CAS No:1996428-75-1
MF:C16H28BrNO4
MW:378.301824569702
CID:6357807
PubChem ID:165493661
Update Time:2025-10-23

tert-butyl 3-bromo-4-2-(cyclobutylmethoxy)ethoxypyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-bromo-4-2-(cyclobutylmethoxy)ethoxypyrrolidine-1-carboxylate
    • EN300-1136157
    • tert-butyl 3-bromo-4-[2-(cyclobutylmethoxy)ethoxy]pyrrolidine-1-carboxylate
    • 1996428-75-1
    • Inchi: 1S/C16H28BrNO4/c1-16(2,3)22-15(19)18-9-13(17)14(10-18)21-8-7-20-11-12-5-4-6-12/h12-14H,4-11H2,1-3H3
    • InChI Key: GCVFLAAHPWSTNL-UHFFFAOYSA-N
    • SMILES: BrC1CN(C(=O)OC(C)(C)C)CC1OCCOCC1CCC1

Computed Properties

  • Exact Mass: 377.12017g/mol
  • Monoisotopic Mass: 377.12017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 48Ų

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Additional information on tert-butyl 3-bromo-4-2-(cyclobutylmethoxy)ethoxypyrrolidine-1-carboxylate

Comprehensive Overview of tert-butyl 3-bromo-4-2-(cyclobutylmethoxy)ethoxypyrrolidine-1-carboxylate (CAS No. 1996428-75-1)

tert-butyl 3-bromo-4-2-(cyclobutylmethoxy)ethoxypyrrolidine-1-carboxylate (CAS No. 1996428-75-1) is a highly specialized pyrrolidine derivative with significant applications in pharmaceutical research and organic synthesis. This compound features a unique cyclobutylmethoxyethoxy side chain, which enhances its reactivity and utility in constructing complex molecular architectures. Its tert-butyl carbamate (Boc) protecting group makes it particularly valuable in peptide synthesis and medicinal chemistry, where selective deprotection strategies are critical.

The structural complexity of tert-butyl 3-bromo-4-2-(cyclobutylmethoxy)ethoxypyrrolidine-1-carboxylate has garnered attention in the context of drug discovery and small molecule therapeutics. Researchers are increasingly exploring its potential as a building block for kinase inhibitors and GPCR-targeted compounds, aligning with current trends in precision medicine. The bromine substituent at the 3-position offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used in API synthesis.

In the realm of green chemistry, this compound’s synthetic pathways are being optimized to reduce reliance on hazardous reagents. Recent publications highlight its role in flow chemistry applications, where its stability under continuous processing conditions is advantageous. The cyclobutyl moiety contributes to improved metabolic stability in drug candidates—a hot topic in ADMET optimization discussions across pharmaceutical forums.

Analytical characterization of CAS No. 1996428-75-1 typically involves advanced techniques like HPLC-MS and NMR spectroscopy, with particular emphasis on confirming the stereochemistry of the pyrrolidine ring. Its logP and solubility profiles are frequently modeled using computational chemistry tools, addressing industry demand for in silico property prediction solutions. These features make it a recurring subject in cheminformatics webinars and AI-driven drug design platforms.

Supply chain dynamics for this niche compound reflect broader trends in custom synthesis markets. With growing interest in fragment-based drug design, suppliers now offer tert-butyl 3-bromo-4-2-(cyclobutylmethoxy)ethoxypyrrolidine-1-carboxylate in milligram-to-kilogram scales, often with guaranteed HPLC purity >98%. Regulatory compliance documentation, including REACH and GMP certifications, is increasingly requested by buyers—a response to tightened quality standards in contract research organizations (CROs).

Emerging applications include its use as a precursor for PROTACs (Proteolysis Targeting Chimeras), where its ether linkage provides optimal spacer geometry. This aligns with the explosive growth of targeted protein degradation research, a frequent search topic in PubMed and Google Scholar queries. The compound’s cLogP (~2.5) and TPSA (~45 Ų) values make it particularly suitable for CNS drug development, another high-traffic area in scientific literature.

From a synthetic perspective, the cyclobutylmethoxyethoxy group introduces interesting conformational constraints that are being studied via X-ray crystallography and molecular dynamics simulations. These studies contribute to the broader understanding of ring strain effects on bioisosteric replacement strategies—a subject of numerous ACS symposium presentations. Patent analysis reveals its incorporation in several WO applications for oncology and inflammatory disease targets.

Storage and handling protocols emphasize protection from moisture due to the Boc group’s sensitivity to acidic conditions, with recommendations for argon atmosphere storage at -20°C. These precautions reflect best practices shared in laboratory safety guidelines, a perennial concern in research chemical discussions. The compound’s MSDS data is often downloaded alongside technical bulletins about its use in parallel synthesis workflows.

In educational contexts, tert-butyl 3-bromo-4-2-(cyclobutylmethoxy)ethoxypyrrolidine-1-carboxylate serves as an advanced case study in retrosynthetic analysis courses, demonstrating convergent synthesis principles. Its multistep preparation from 4-hydroxyproline derivatives is frequently cited in organic chemistry textbooks as an example of protective group strategy optimization. These academic connections boost its visibility in SciFinder and Reaxys search trends.

The compound’s future prospects are tied to innovations in catalyzed C-N coupling reactions and biocatalytic approaches to pyrrolidine functionalization. As continuous manufacturing gains traction in pharma, its suitability for fixed-bed reactor systems is being evaluated—addressing a key industry pain point about scale-up challenges. These developments ensure ongoing relevance in medicinal chemistry publications and grant proposals worldwide.

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